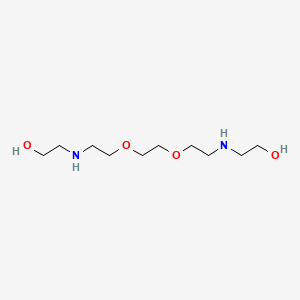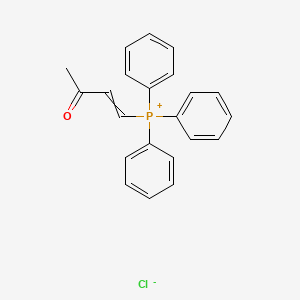
(3-Oxobut-1-en-1-yl)(triphenyl)phosphanium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Oxobut-1-en-1-yl)(triphenyl)phosphanium chloride is a chemical compound with the molecular formula C22H20ClOP. It is a member of the phosphonium salts family, which are known for their applications in organic synthesis and catalysis . This compound is characterized by the presence of a phosphonium ion bonded to a triphenyl group and a 3-oxobut-1-en-1-yl group.
Métodos De Preparación
The synthesis of (3-Oxobut-1-en-1-yl)(triphenyl)phosphanium chloride typically involves the reaction of triphenylphosphine with an appropriate alkyl halide under controlled conditions. One common method is the reaction of triphenylphosphine with 3-chlorobut-1-en-1-one in the presence of a base such as sodium hydride. The reaction is carried out in an inert solvent like tetrahydrofuran (THF) at a low temperature to ensure high yield and purity .
Análisis De Reacciones Químicas
(3-Oxobut-1-en-1-yl)(triphenyl)phosphanium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Aplicaciones Científicas De Investigación
(3-Oxobut-1-en-1-yl)(triphenyl)phosphanium chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the Wittig reaction to form alkenes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and delivery systems.
Mecanismo De Acción
The mechanism of action of (3-Oxobut-1-en-1-yl)(triphenyl)phosphanium chloride involves its ability to act as a nucleophile or electrophile in chemical reactions. The phosphonium ion can stabilize negative charges, making it a useful intermediate in various organic transformations. The compound can also interact with biological molecules, potentially disrupting cellular processes and leading to its observed biological activities .
Comparación Con Compuestos Similares
Similar compounds to (3-Oxobut-1-en-1-yl)(triphenyl)phosphanium chloride include other phosphonium salts such as:
- (4-Ethoxy-3-methyl-4-oxobut-2-en-1-yl)triphenylphosphanium chloride
- (4-Ethoxy-3-methyl-4-oxobut-2-en-1-yl)triphenylphosphanium bromide These compounds share similar structural features but differ in their substituents, which can affect their reactivity and applications. The unique combination of the 3-oxobut-1-en-1-yl group with the triphenylphosphonium ion in this compound gives it distinct properties and makes it valuable in specific chemical and biological contexts .
Propiedades
Número CAS |
40613-12-5 |
|---|---|
Fórmula molecular |
C22H20ClOP |
Peso molecular |
366.8 g/mol |
Nombre IUPAC |
3-oxobut-1-enyl(triphenyl)phosphanium;chloride |
InChI |
InChI=1S/C22H20OP.ClH/c1-19(23)17-18-24(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22;/h2-18H,1H3;1H/q+1;/p-1 |
Clave InChI |
UECJIGHFWRLJPZ-UHFFFAOYSA-M |
SMILES canónico |
CC(=O)C=C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


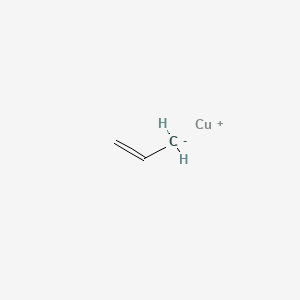
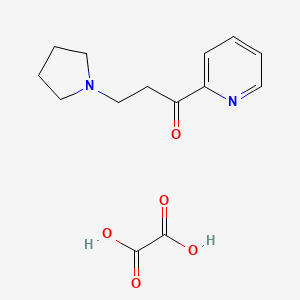
![Dimethyl [(3,4-dimethoxyphenyl)(hydroxy)methyl]phosphonate](/img/structure/B14662414.png)
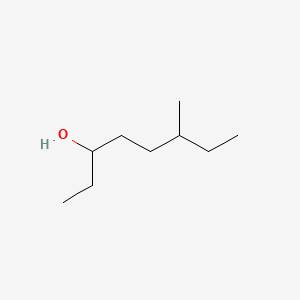
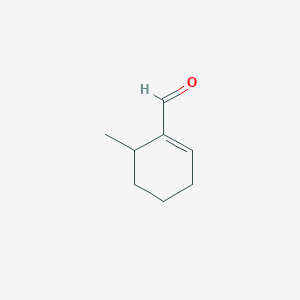
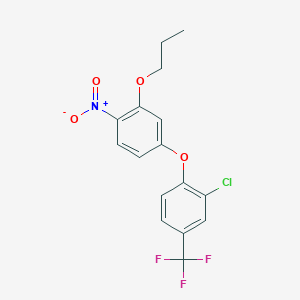
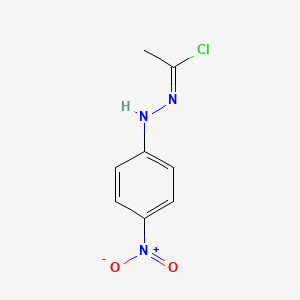
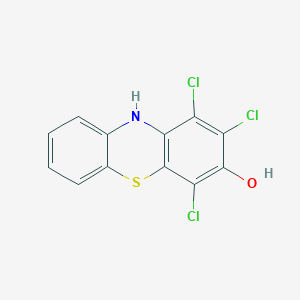
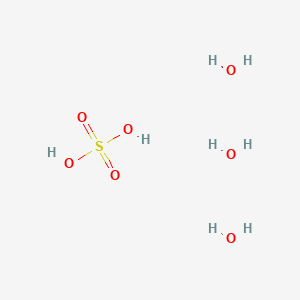

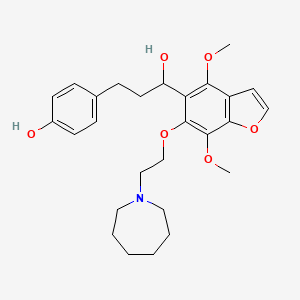
![1-{[(Benzenesulfonyl)(dichloro)methyl]sulfanyl}azonane](/img/structure/B14662465.png)
